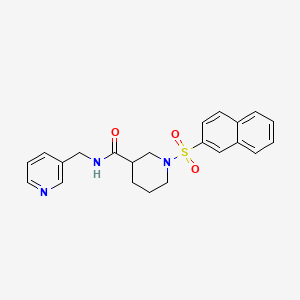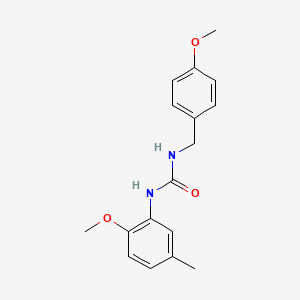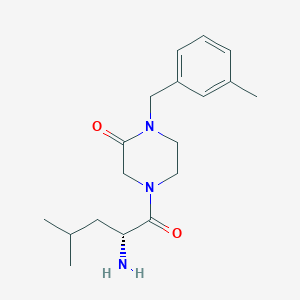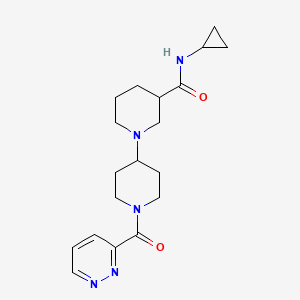
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as NPS-2143 and is a selective calcium-sensing receptor antagonist.
Mécanisme D'action
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide acts as a selective calcium-sensing receptor antagonist. It binds to the calcium-sensing receptor and inhibits its activity. This results in a decrease in the release of parathyroid hormone, which is involved in regulating calcium levels in the body.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce bone resorption, and improve cardiovascular function. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is that it is a highly selective calcium-sensing receptor antagonist. This allows researchers to study the specific effects of inhibiting this receptor without affecting other pathways. One limitation is that it can be difficult to synthesize, which can limit its availability for research.
Orientations Futures
There are a number of future directions for research on 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. One area of focus is on its potential as a treatment for cancer. Researchers are studying its effects on different types of cancer cells and exploring its potential use in combination with other treatments. Another area of focus is on its potential use in treating osteoporosis and other bone diseases. Researchers are studying its effects on bone resorption and exploring its potential as a bone-building agent. Finally, researchers are also exploring its potential use in treating cardiovascular disease and kidney disease.
Méthodes De Synthèse
The synthesis of 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide involves a multi-step process. The first step involves the reaction of 2-naphthalenesulfonyl chloride with piperidine to form 2-naphthalenesulfonylpiperidine. The second step involves the reaction of 2-naphthalenesulfonylpiperidine with 3-pyridinemethanol to form 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-piperidine-3-carboxamide. The final step involves the reaction of 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-piperidine-3-carboxamide with thionyl chloride to form 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and is being studied as a potential treatment for breast cancer, prostate cancer, and pancreatic cancer. It has also been studied for its potential use in treating osteoporosis, cardiovascular disease, and kidney disease.
Propriétés
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-15-17-5-3-11-23-14-17)20-8-4-12-25(16-20)29(27,28)21-10-9-18-6-1-2-7-19(18)13-21/h1-3,5-7,9-11,13-14,20H,4,8,12,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNPKVFMOQNCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-naphthalen-2-ylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

![4-methyl-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5493845.png)

![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)

![methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5493894.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
![2-[(diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylacrylamide](/img/structure/B5493925.png)

